5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Description
5-Methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a bicyclic heterocyclic compound featuring a fused pyrrole-pyrimidine scaffold with a methyl substituent at the 5-position. This structure is of significant interest in medicinal chemistry due to its resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors .
A key advancement in its synthesis was reported by Kanamarlapudi et al. (2007), who developed a one-pot, environmentally benign method yielding 60% overall efficiency. The process involves reacting an acyl-protected aminoacetone with cyanoacetamide, followed by cyclization, avoiding hazardous reagents like excess Raney nickel used in earlier routes . The compound’s thermal stability and solubility profile (polar aprotic solvents) make it a versatile intermediate for derivatization .
Properties
IUPAC Name |
5-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-4-2-8-6-5(4)7(11)10-3-9-6/h2-3H,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXRTPPPJWUZFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622487 | |
| Record name | 5-Methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1618-37-7 | |
| Record name | 5-Methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The most cited method involves a one-pot synthesis starting from acyl-protected aminoacetone and cyanoacetamide . This approach proceeds through two sequential reactions:
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Condensation : Acyl-protected aminoacetone reacts with cyanoacetamide in a polar aprotic solvent (e.g., dimethylformamide) at 70–90°C to form 2-amino-4-methyl-1H-pyrrole-3-carboxamide.
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Cyclization : The intermediate undergoes intramolecular cyclization under basic conditions (e.g., aqueous sodium hydroxide) at elevated temperatures (100–110°C), yielding the target compound.
Key Advantages :
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Yield : 60% overall yield, significantly higher than traditional methods requiring Raney nickel .
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Environmental Impact : Eliminates the need for hazardous Raney nickel, reducing metal waste and simplifying purification .
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Scalability : Demonstrated on multigram scales with reproducible results .
Limitations :
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Requires strict control of reaction conditions to prevent side reactions, such as over-condensation or decomposition of the acyl-protected intermediate.
Halogenation-Cyclization Strategies from Patent Literature
Patent methodologies describe regiospecific halogenation followed by cyclization . For example:
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Halogenation : A preformed pyrrole derivative (e.g., 2-amino-4-methyl-1H-pyrrole-3-carboxamide) is treated with N-bromosuccinimide (NBS) or iodine in ethanol/water at 25–100°C to introduce a halogen at the 5-position .
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Cyclization : The halogenated intermediate reacts with a pyrimidine precursor (e.g., 2,4-diamino-6-hydroxypyrimidine) in methanol/water under reflux, forming the pyrrolo[2,3-d]pyrimidine core .
Experimental Data :
Critical Analysis :
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Regiospecificity : Ensures correct substitution at the 5-position but requires precise stoichiometry to avoid dihalogenation .
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Cost : Halogenating agents like NBS increase material costs compared to metal-free routes .
Dakin-West Reaction Approach
A novel route employing the Dakin-West reaction starts with alanine and malononitrile :
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Dakin-West Reaction : Alanine reacts with malononitrile in acetic anhydride to form a β-ketoamide intermediate.
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Cyclization : The intermediate undergoes thermal cyclization in phosphoric acid at 120°C, yielding the pyrrolo[2,3-d]pyrimidine skeleton.
Advantages :
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Atom Economy : Utilizes inexpensive starting materials and avoids protective groups .
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Waste Reduction : No chromatographic purification required, aligning with green chemistry principles .
Challenges :
Formic Acid-Mediated Cyclization
Refluxing a preformed pyrrole-carboxamide derivative in formic acid (85%) for 12 hours induces cyclization . For example:
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Substrate : 7-(2,4-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)-5,6-diphenyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one.
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Conditions : 85% formic acid, reflux (100–110°C), 12 hours.
Performance Metrics :
Drawbacks :
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Substrate Specificity : Limited to derivatives with electron-withdrawing groups at the 7-position .
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Corrosivity : Prolonged exposure to formic acid demands specialized reactor materials .
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrrolopyrimidines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrrolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of pyrrolopyrimidine.
Reduction: Dihydropyrrolopyrimidines.
Substitution: Various substituted pyrrolopyrimidines depending on the nucleophile used.
Scientific Research Applications
5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in kinases.
Medicine: Investigated for its antiviral, antitumor, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This compound is known to affect pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations :
Key Observations :
Key Observations :
- Halogenated and Fluorinated Derivatives : Exhibit potent anticancer activity (e.g., ’s Compound 15) but may face toxicity challenges .
Q & A
Q. What are the standard synthetic routes for 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one?
A multi-step synthesis is typically employed. For example, a general procedure involves:
- Step 1 : Condensation of ethyl 2-cyanoacetate with dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate.
- Step 2 : Reaction with formamidine to generate 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
- Step 3 : Cyclization under acidic conditions to yield the pyrrolo[2,3-d]pyrimidine core.
- Step 4 : Methylation at position 5 using methylating agents like methyl iodide under basic conditions. Reaction optimization (e.g., reflux time, solvent selection) is critical for yield and purity .
Q. How is the structure of this compound characterized?
Key techniques include:
- 1H/13C NMR : To confirm regiochemistry and substituent positions. For example, the methyl group at position 5 shows distinct coupling patterns in the aromatic region.
- HRMS : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves ambiguous regiochemistry in fused-ring systems .
Q. What is the role of methyl substitution at position 5 in modulating biological activity?
Methyl groups enhance lipophilicity and influence binding pocket interactions. Compared to ethyl or chloro analogs (e.g., 4-chloro-5-ethyl derivatives), the smaller methyl group may reduce steric hindrance, improving kinase binding affinity. Computational docking studies can predict selectivity trends .
Advanced Research Questions
Q. How can synthetic yield be optimized for 5-methyl derivatives?
Critical parameters include:
- Catalyst choice : Acidic conditions (e.g., HCl in isopropanol) improve nucleophilic substitution efficiency during functionalization .
- Reaction time : Prolonged reflux (12–48 hours) ensures complete cyclization but risks decomposition.
- Purification : Recrystallization from methanol or ethanol enhances purity (>95%) .
Q. What strategies address regioselectivity challenges during functionalization?
- Protecting groups : Temporary protection of reactive sites (e.g., NH groups) prevents undesired side reactions.
- Directed metalation : Use of directing groups (e.g., halogens) enables selective C-H activation at position 5 or 7.
- Microwave-assisted synthesis : Accelerates reaction kinetics, reducing byproduct formation .
Q. How do contradictory kinase inhibition data arise, and how can they be resolved?
Discrepancies may stem from:
- Assay conditions : Variations in ATP concentration (e.g., 1 μM vs. 10 μM) alter IC50 values.
- Cell lines : Differences in kinase expression levels (e.g., EGFR in A549 vs. H1975 cells) impact potency.
- Off-target effects : Cross-reactivity with structurally similar kinases (e.g., Her2 vs. VEGFR2) requires orthogonal assays (e.g., SPR, thermal shift) .
Q. What computational tools predict the binding mode of 5-methyl derivatives with kinase targets?
- Molecular docking (AutoDock Vina) : Models interactions with kinase active sites (e.g., hydrogen bonding with hinge region residues).
- MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories.
- Free-energy perturbation (FEP) : Quantifies substituent effects on binding affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
